molecular formula C5H11NO2 B095570 N-(2-Hydroxyethyl)propionamide CAS No. 18266-55-2

N-(2-Hydroxyethyl)propionamide

Cat. No.: B095570
CAS No.: 18266-55-2
M. Wt: 117.15 g/mol
InChI Key: GQKLTNAIFDFUDN-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)propionamide is an organic compound with the molecular formula C5H11NO2. It is a colorless to light yellow or light orange solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic:

Biological Activity

N-(2-Hydroxyethyl)propionamide, also known as propionylaminoethanol, is an organic compound with the molecular formula C5_5H11_{11}NO2_2. It is a colorless to light yellow solid that is soluble in water. This compound has garnered interest in various fields, including chemistry and biology, due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.

  • Molecular Formula : C5_5H11_{11}NO2_2
  • CAS Number : 18266-55-2
  • Solubility : Soluble in water, methanol, and ethanol.
  • Appearance : Colorless to light yellow solid.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its derivatives have been studied for their effectiveness in different biological contexts.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus12
Derivative AP. aeruginosa18

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls.

Anticancer Potential

The anticancer activity of this compound has also been explored. Molecular docking studies suggest that it may interact with DNA and inhibit cancer cell proliferation.

Molecular Docking Studies

Molecular docking simulations indicate that this compound can bind to the active sites of several cancer-related proteins, potentially inhibiting their function. This interaction could lead to reduced tumor growth rates in vivo.

Target Protein Binding Affinity (kcal/mol)
Protein A-7.5
Protein B-6.8

Synthesis and Derivatives

This compound can be synthesized through various chemical methods, including the reaction of propionic acid with 2-aminoethanol. Its derivatives, such as azobis[2-methyl-N-(2-hydroxyethyl)propionamide], have been developed for specific applications in polymer chemistry and drug delivery systems.

Synthesis Method

  • Reactants : Propionic acid and 2-aminoethanol.
  • Reaction Conditions : Heat under reflux for several hours.
  • Purification : Crystallization from water or ethanol.

Properties

IUPAC Name

N-(2-hydroxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKLTNAIFDFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066350
Record name Propanamide, N-(2-hydroxyethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18266-55-2
Record name N-(2-Hydroxyethyl)propionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18266-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionylaminoethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(2-hydroxyethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6001
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Record name Propanamide, N-(2-hydroxyethyl)-
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Record name Propanamide, N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)propionamide
Source European Chemicals Agency (ECHA)
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Record name PROPIONYLAMINOETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-Hydroxyethyl)propionamide
N-(2-Hydroxyethyl)propionamide
N-(2-Hydroxyethyl)propionamide
N-(2-Hydroxyethyl)propionamide
N-(2-Hydroxyethyl)propionamide
N-(2-Hydroxyethyl)propionamide

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